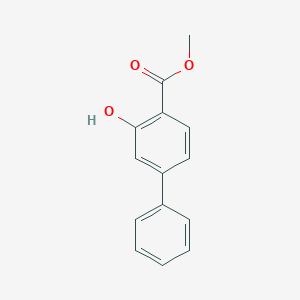

2-Hidroxi-4-fenilbenzoato de metilo

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-hydroxy-4-phenylbenzoate serves as an important intermediate in the synthesis of various organic compounds. Its hydroxyl group enhances its reactivity, making it suitable for:

- Esterification Reactions : Used to synthesize other esters.

- Bromination Reactions : The compound can be modified to introduce bromine atoms, enhancing its utility in further synthetic pathways.

Medicinal Chemistry

Research indicates that methyl 2-hydroxy-4-phenylbenzoate exhibits significant biological activities, including:

- Antimicrobial Properties : It has been studied for its potential to inhibit the growth of various microbial strains.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties reveal potential therapeutic applications in treating inflammatory diseases.

Case studies have demonstrated that derivatives of this compound can act as effective anti-HIV agents and aldose reductase inhibitors, which are crucial for managing diabetes-related complications.

| Application | Mechanism | References |

|---|---|---|

| Anti-HIV Agents | Inhibition of viral replication | |

| Aldose Reductase Inhibitors | Prevents glucose conversion to sorbitol |

Material Science

In material science, methyl 2-hydroxy-4-phenylbenzoate is utilized in the development of:

- Nonlinear Optical Materials : Its derivatives are synthesized for use in optical applications due to their favorable properties.

The compound has been employed in the synthesis of macroheterocycles and stabilizers used in polymeric composites, contributing to advancements in polymer technology.

Polymer Chemistry

Methyl 2-hydroxy-4-phenylbenzoate is involved in:

- Synthesis of Polymers : It acts as a building block for creating complex polymer structures.

Its derivatives have been utilized in developing stabilizers and additives for various industrial applications.

Mecanismo De Acción

Target of Action

Methyl 2-hydroxy-4-phenylbenzoate, also known as Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate, is a complex organic compound. Similar compounds have been found to interact with various enzymes and proteins, influencing their function and activity .

Mode of Action

It’s plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar phenolic compounds are known to participate in various biochemical reactions and pathways, including those related to antimicrobial activity .

Pharmacokinetics

Similar compounds are generally absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

Similar compounds have been found to exhibit antimicrobial activity, suggesting that methyl 2-hydroxy-4-phenylbenzoate may also have potential antimicrobial effects .

Action Environment

The action, efficacy, and stability of Methyl 2-hydroxy-4-phenylbenzoate can be influenced by various environmental factors . These may include temperature, pH, presence of other molecules, and specific conditions within the body or cellular environment .

Análisis Bioquímico

Biochemical Properties

It is known that phenolic compounds, which include Methyl 2-hydroxy-4-phenylbenzoate, play significant roles in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, often acting as antioxidants .

Cellular Effects

A related compound, Methyl 3,4-dihydroxybenzoate, has shown potential in preventing neurodegenerative diseases . It’s possible that Methyl 2-hydroxy-4-phenylbenzoate may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Benzylic compounds, which include Methyl 2-hydroxy-4-phenylbenzoate, are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence its interactions with biomolecules and its effects on gene expression .

Dosage Effects in Animal Models

The effects of Methyl 2-hydroxy-4-phenylbenzoate at different dosages in animal models are not well-studied. Related phenolic compounds have been tested in animal models. For example, hydroxybenzoic acids have been shown to have no adverse effect on sex hormone secretion or reproductive function of male individuals at a dosage of 1000 mg/kg per day .

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways .

Transport and Distribution

The distribution of chemical compounds within cells can be influenced by various factors, including interactions with transporters or binding proteins .

Subcellular Localization

The localization of proteins and other molecules within cells can be influenced by various factors, including targeting signals and post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-phenylbenzoate can be synthesized through several methods. One common method involves the esterification of salicylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of methyl 2-hydroxy-4-phenylbenzoate often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or crystallization to obtain a high-purity product suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-hydroxy-4-phenylbenzoate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various halogenated or nitrated derivatives .

Comparación Con Compuestos Similares

Methyl 2-hydroxy-4-phenylbenzoate can be compared with other similar compounds, such as:

Methyl salicylate: Another ester of salicylic acid, commonly used in topical analgesics and flavorings.

Ethyl 2-hydroxy-4-phenylbenzoate: Similar structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.

2-Hydroxy-4-phenylbenzoic acid: The parent acid form of the compound, which can undergo similar reactions but with different reactivity and applications.

These comparisons highlight the unique properties and applications of methyl 2-hydroxy-4-phenylbenzoate, making it a valuable compound in various fields of research and industry.

Actividad Biológica

Methyl 2-hydroxy-4-phenylbenzoate, also known as Methyl 3-hydroxy-[1,1’-biphenyl]-4-carboxylate, is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-hydroxy-4-phenylbenzoate is CHO, with a molecular weight of approximately 228.24 g/mol. The compound features a hydroxyl group (-OH) attached to the benzoate ring, which contributes to its reactivity and biological activity. Its structure is characterized by an aromatic phenyl group, enhancing its potential interactions with biological targets.

1. Antimicrobial Properties

Methyl 2-hydroxy-4-phenylbenzoate has shown significant antimicrobial activity against various microbial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The disc diffusion method was employed to assess the zone of inhibition, revealing promising results comparable to standard antibiotics such as ampicillin and antifungals like ketoconazole .

Table 1: Antimicrobial Activity of Methyl 2-hydroxy-4-phenylbenzoate

| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 μg/ml |

| Escherichia coli | 12 | 100 μg/ml |

| Candida albicans | 10 | 75 μg/ml |

2. Anti-inflammatory Effects

Research indicates that Methyl 2-hydroxy-4-phenylbenzoate exhibits anti-inflammatory properties. Similar phenolic compounds have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antioxidant Activity

The compound has been noted for its antioxidant properties, capable of scavenging free radicals. This activity may contribute to protective effects against oxidative stress-related diseases, including neurodegenerative disorders.

The biological activity of Methyl 2-hydroxy-4-phenylbenzoate is believed to be mediated through several mechanisms:

- Non-covalent Interactions : The compound likely interacts with biological targets via hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to alterations in target conformation and function.

- Biochemical Pathways : Similar phenolic compounds participate in various biochemical reactions that can modulate enzyme activity and influence metabolic pathways related to antimicrobial and anti-inflammatory effects .

Pharmacokinetics

Methyl 2-hydroxy-4-phenylbenzoate is typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of related compounds, providing insights into their potential applications:

- A study highlighted the synthesis of derivatives from Methyl 2-hydroxy-4-phenylbenzoate and their subsequent evaluation for antimicrobial activity against various pathogens. Results indicated that modifications to the hydroxyl group positioning could enhance efficacy .

- Another investigation assessed the anti-inflammatory effects in animal models, demonstrating a reduction in inflammation markers when treated with this compound at specified dosages .

Propiedades

IUPAC Name |

methyl 2-hydroxy-4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSGFYYLFUDUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558486 | |

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117369-94-5 | |

| Record name | Methyl 3-hydroxy[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.